BenchChemオンラインストアへようこそ!

Isovalerylurea

CNS Depression Sedative-Hypnotic Ureide

Isovalerylurea (2274-08-0) is the debrominated metabolite of bromisoval with ~1/4 the CNS depressant potency, enabling precise dose titration in sedation models. It is the mandatory Bromisoval Impurity 2 reference standard for ANDA/DMF QC and an authentic probe for CYP450-mediated stereoselective debromination assays. In anticonvulsant SAR, it exhibits an MES ED₅₀ of 297 mg/kg without valproic acid-like teratogenicity, serving as a safer benchmark. For R&D use only.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 2274-08-0
Cat. No. B1195767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovalerylurea
CAS2274-08-0
Synonyms(3-methylbutyryl)urea
3-M-BU
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC(=O)N
InChIInChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10)
InChIKeyKBJPBSNKRUDROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovalerylurea (CAS 2274-08-0): Chemical Identity, Synthesis Pathways, and Baseline Characterization for Research Procurement


Isovalerylurea (CAS 2274-08-0), also designated as N-(aminocarbonyl)-3-methylbutanamide or bromisoval impurity 2, is an N-acyl urea derivative with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol [1]. It is synthesized via acylation of urea with isovaleryl chloride under Schotten-Baumann conditions, yielding a crystalline solid with a melting point of 171–172°C [2]. The compound exhibits calculated partition coefficients (LogP) ranging from 0.39 (estimated) to 1.58 (experimental), indicating moderate lipophilicity [3]. Isovalerylurea serves as both a primary metabolite of the sedative bromisoval and a key intermediate in pharmaceutical and agrochemical synthesis .

Why Isovalerylurea Cannot Be Replaced by Structural Analogs: Evidence of Quantifiable Divergence in Activity, Metabolism, and Safety


Isovalerylurea resides within a chemical class characterized by a shared acyclic ureide scaffold, yet subtle structural modifications produce profound and quantifiable divergence in biological activity, metabolic fate, and safety profile. For instance, the simple addition of a bromine atom yields bromisoval, which demonstrates markedly different CNS depressant potency and introduces the risk of chronic bromine accumulation (bromism) [1]. Similarly, variation in the acyl chain branching pattern, as seen in pivaloylurea (PVU) and 3,3-dimethylbutanoylurea (DBU), leads to dramatic shifts in anticonvulsant efficacy and teratogenic potential when compared directly to valproic acid (VPA) [2]. Furthermore, the metabolic pathways of these compounds diverge significantly; isovalerylurea is a product of stereoselective debromination, while bromisoval undergoes extensive glutathione conjugation, a pathway with documented inter-individual variability [3]. These documented differences preclude any assumption of functional interchangeability and necessitate a rigorous, data-driven approach to compound selection.

Isovalerylurea (CAS 2274-08-0): Quantitative Evidence for Differentiated Scientific Selection Against Key Analogs


Reduced CNS Depressant Activity vs. Bromisoval: A Quantitative Potency Comparison

Isovalerylurea exhibits significantly lower central nervous system (CNS) depressant activity compared to its brominated analog, bromisoval. In a murine model, isovalerylurea's CNS depressant potency was quantified as one-quarter that of bromisoval [1]. This reduced activity is hypothesized to stem from its substantially lower lipophilicity, as evidenced by an experimentally determined LogP of 0.06 for isovalerylurea versus 0.69 for bromisoval [1].

CNS Depression Sedative-Hypnotic Ureide

Avoidance of Bromism: A Critical Safety Differentiation from Bromisoval

Unlike its direct structural analog bromisoval, isovalerylurea does not contain a bromine atom and therefore does not carry the risk of inducing bromism, a toxic syndrome resulting from chronic bromide accumulation [1]. Bromisoval, a bromoureide, is known to cause bromism with prolonged use, which has led to its deprecation in modern pharmacotherapy [2].

Toxicology Drug Safety Bromism

Differentiated Anticonvulsant Efficacy vs. Valproic Acid (VPA) and Analogs in Preclinical Seizure Models

In a direct comparative study evaluating branched aliphatic acylureas, isovaleroylurea (IVU) demonstrated distinct anticonvulsant activity compared to valproic acid (VPA), pivaloylurea (PVU), and 3,3-dimethylbutanoylurea (DBU) [1]. The median effective dose (ED₅₀) in the maximal electroshock seizure (MES) test in mice was determined to be 297 mg/kg for IVU, which is less potent than PVU (ED₅₀ = 215 mg/kg) and DBU (ED₅₀ = 186 mg/kg) [1]. All three compounds, including IVU, showed a favorable safety profile with no significant increase in neural tube defects (NTDs) in a susceptible mouse strain, in stark contrast to VPA [1].

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

Metabolic Origin: Isovalerylurea as a Stereoselective Debromination Product of Bromisoval

Isovalerylurea is not merely a structural analog of bromisoval; it is a primary metabolite generated through stereoselective debromination [1]. In rats dosed with racemic (R,S)-bromoisovalerylurea (BIU), the formation of isovalerylurea (IVU) from the S-enantiomer was significantly greater than from the R-enantiomer [1]. This stereoselective metabolism, which is enhanced by CYP450 inducers like phenobarbital, highlights a unique and non-interchangeable metabolic relationship between these two compounds [1].

Drug Metabolism Pharmacokinetics Stereoselectivity

Quantitative Lipophilicity Differences vs. Bromisoval and Octanoylurea

The lipophilicity of isovalerylurea, a key determinant of its ability to cross biological membranes and its subsequent distribution, has been quantified and compared to its structural analogs [1]. An experimentally determined LogP of 0.06 for isovalerylurea is significantly lower than that of bromisoval (LogP = 0.69) and octanoylurea (LogP = 1.40) [1]. This large difference in lipophilicity correlates with the observed difference in CNS depressant activity and impacts the compound's bioavailability and tissue distribution profile.

Lipophilicity LogP Physicochemical Properties

Role as a Reference Standard: Isovalerylurea as Bromisoval Impurity 2

Isovalerylurea is specifically identified and designated as Bromisoval Impurity 2 . This designation establishes a critical, non-interchangeable role for the compound in pharmaceutical quality control and analytical method development. It serves as a necessary reference standard for the identification, quantification, and control of this specific related substance in bromisoval drug substance and formulated products .

Pharmaceutical Analysis Reference Standard Impurity Profiling

Strategic Application Scenarios for Isovalerylurea (CAS 2274-08-0) Based on Evidence of Differentiation


Use as a Milder CNS Depressant or Sedative-Hypnotic Research Tool

In preclinical models where a sedative-hypnotic effect is desired but the higher potency and bromism risk of bromisoval are undesirable, isovalerylurea presents a quantifiably milder alternative [1]. Its CNS depressant activity, measured as one-quarter that of bromisoval, allows for finer dose titration and a potentially wider therapeutic window in exploratory studies [1].

Investigation of Non-Teratogenic Anticonvulsant Mechanisms

Isovaleroylurea (IVU) is a key compound for exploring anticonvulsant mechanisms within the branched aliphatic acylurea class that do not carry the teratogenic liability of valproic acid (VPA) [2]. With a defined MES ED₅₀ of 297 mg/kg in mice and no significant induction of neural tube defects in susceptible models, IVU serves as a valuable benchmark for structure-activity relationship (SAR) studies aimed at developing safer antiepileptic drugs [2].

Elucidation of Stereoselective Metabolism and Pharmacokinetic Pathways

Isovalerylurea is an essential analytical standard and probe for studying the stereoselective metabolism of bromisoval [3]. Its formation from the S-enantiomer of bromisoval highlights a specific CYP450-mediated debromination pathway [3]. Researchers can employ isovalerylurea as an authentic metabolite standard to develop and validate bioanalytical methods (e.g., LC-MS/MS) for quantifying exposure in pharmacokinetic studies.

Pharmaceutical Impurity Control and Analytical Method Development

In the quality control of bromisoval drug substance and its formulations, isovalerylurea (Bromisoval Impurity 2) is an indispensable reference standard . Its procurement is mandatory for developing and validating stability-indicating methods, performing impurity profiling, and ensuring compliance with regulatory specifications for the related substance content .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isovalerylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.